Hydroxyvernolide

Description

Structure

3D Structure

Properties

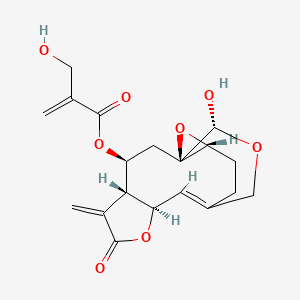

Molecular Formula |

C19H22O8 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-(hydroxymethyl)prop-2-enoate |

InChI |

InChI=1S/C19H22O8/c1-9(7-20)16(21)26-13-6-19-14(27-19)4-3-11(8-24-18(19)23)5-12-15(13)10(2)17(22)25-12/h5,12-15,18,20,23H,1-4,6-8H2/b11-5-/t12-,13+,14-,15+,18-,19-/m1/s1 |

InChI Key |

VPZCNCFYAPSUAL-LQLHESBKSA-N |

Isomeric SMILES |

C=C1[C@@H]2[C@H](C[C@]34[C@H](O3)CC/C(=C/[C@H]2OC1=O)/CO[C@H]4O)OC(=O)C(=C)CO |

Canonical SMILES |

C=C1C2C(CC34C(O3)CCC(=CC2OC1=O)COC4O)OC(=O)C(=C)CO |

Origin of Product |

United States |

Natural Occurrence and Ethnobotanical Research Context of Hydroxyvernolide

Ethnobotanical Investigations and Traditional Knowledge Integration

Ethnozoological Observations and Their Scientific Validation

A significant driver for the scientific investigation of Vernonia amygdalina and its compounds, such as hydroxyvernolide, comes from the field of ethnozoology. Researchers observed that wild chimpanzees in Tanzania's Mahale Mountains National Park would seek out and chew the young stems and pith of V. amygdalina, particularly when appearing to suffer from parasite-related illnesses. researchgate.netparasite-journal.orgnih.govresearchgate.net This behavior of apparent self-medication prompted scientists to investigate the plant's chemical composition for antiparasitic properties. researchgate.netresearchgate.net

This scientific validation led to the isolation of several bitter compounds from the plant, including the sesquiterpene lactones vernodalin (B1205544), vernolide (B1233872), and this compound. parasite-journal.orgnih.govresearchgate.net Laboratory studies (in vitro) were subsequently conducted to test the biological activity of these isolated constituents. The research confirmed that these compounds possess significant antiparasitic capabilities. researchgate.net For instance, compounds derived from the leaves of Vernonia amygdalina, including this compound, have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. parasite-journal.orgnih.gov Further studies have also shown that sesquiterpene lactones from the plant exhibit antischistosomal and leishmanicidal activities in vitro. researchgate.net

Interestingly, the concentration of these bioactive compounds differs across various parts of the plant. researchgate.net Quantitative analysis revealed that vernodalin is more abundant in the leaves and bark, whereas the pith, the specific part ingested by the chimpanzees, contains significant levels of steroid-related constituents like vernonioside B1, which also demonstrated antischistosomal activity. researchgate.net This supports the hypothesis that chimpanzees ingest the plant to control parasitic diseases. researchgate.net

Table 2: Research Findings on Antiparasitic Activity of Compounds from Vernonia amygdalina

| Compound | Type | Observed Activity | Research Context | Reference(s) |

|---|---|---|---|---|

| This compound | Sesquiterpene lactone | Antiplasmodial | Isolated from leaves; tested in vitro against Plasmodium falciparum. | parasite-journal.orgnih.gov |

| Vernodalin | Sesquiterpene lactone | Antiplasmodial, Antischistosomal, Leishmanicidal, Cytotoxic | Isolated from the plant; tested in vitro. Abundant in leaves and bark. | parasite-journal.orgnih.govresearchgate.net |

| Vernolide | Sesquiterpene lactone | Antiplasmodial | Isolated from the leaves; tested in vitro against Plasmodium falciparum. | parasite-journal.orgnih.gov |

| Vernodalol (B1199425) | Sesquiterpene lactone | Antiplasmodial | Derived from the leaves; tested in vitro. | parasite-journal.orgnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Vernodalin |

| Vernolide |

| Vernodalol |

Isolation, Purification, and Structural Elucidation Research Methodologies for Hydroxyvernolide

Advanced Extraction Methodologies from Plant Matrix

The initial step in obtaining hydroxyvernolide involves its extraction from the plant material. Research has focused on both traditional solvent-based methods and modern, more efficient techniques to maximize yield and purity.

Solvent-based extraction is a foundational technique for isolating sesquiterpene lactones, including this compound. The choice of solvent is critical and is dictated by the polarity of the target compounds. Studies show that a range of organic solvents and their aqueous mixtures are employed to extract these compounds from plant materials like Vernonia amygdalina and Vernonia cinerascens. nih.govnih.govtandfonline.com

Typically, dried and powdered plant parts, such as leaves or stems, are subjected to extraction. nih.govnih.gov Common methods include maceration, soxhlet extraction, and percolation. nih.govnih.govresearchgate.net Dichloromethane (B109758) (CH2Cl2) has been effectively used in soxhlet apparatus to generate a crude extract rich in sesquiterpene lactones. nih.gov Another approach involves initial extraction with ethanol (B145695), often at a concentration of 70-85%, followed by liquid-liquid partitioning. nih.govnih.govtandfonline.com This partitioning fractionates the crude extract using solvents of varying polarity, such as n-hexane, chloroform (B151607), and n-butanol, to segregate compounds based on their solubility. nih.govtandfonline.com this compound, being a moderately polar compound, is often concentrated in the chloroform or n-butanol fractions. nih.govtandfonline.com

Optimization studies have explored the impact of various parameters like solvent composition, temperature, and extraction time on the yield of sesquiterpene lactones. For instance, hydrophilic mixtures, such as methanol (B129727)/water with a small percentage of formic acid, have demonstrated higher recovery rates for some sesquiterpene lactones compared to pure organic solvents. researchgate.net The selection of solvents like n-hexane, ethyl acetate, chloroform, and ethanol is a common practice in the extraction of sesquiterpene lactones from various Asteraceae species. researchgate.net

Table 1: Solvent Systems Used in the Extraction of this compound and Related Sesquiterpene Lactones

| Plant Source | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|

| Vernonia cinerascens | Soxhlet Extraction | Dichloromethane (CH2Cl2) | nih.gov |

| Vernonia amygdalina | Maceration | Ethanol (70%) | nih.gov |

| Vernonia amygdalina | Liquid-Liquid Extraction | Ethanol (85%), followed by Hexane (B92381), Chloroform, n-Butanol | nih.govtandfonline.com |

| Vernonia cinerea | Column Chromatography | n-hexane, Ethyl Acetate (EtOAc) | nih.gov |

| Cichorium intybus L. | Solid-Liquid Extraction | Ethyl Acetate | mdpi.com |

| Inula helenium | Maceration | Ethanol (99%) | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, emerging techniques are being applied for the extraction of sesquiterpene lactones.

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. uc.pt CO2 is favored because it is inert, inexpensive, and environmentally friendly. uc.pt SFE is particularly effective for non-polar compounds, but its selectivity can be modified by adding a co-solvent, such as ethanol, to extract more polar molecules like sesquiterpene lactones. mdpi.comnih.gov For example, SFE with CO2 and 10% ethanol as a co-solvent has been successfully optimized to extract sesquiterpene lactones from chicory roots, proving to be more selective than conventional extraction with ethyl acetate. mdpi.comnih.gov This method has been applied to extract various sesquiterpene lactones, including parthenolide (B1678480) and artemisinin. uc.ptwipo.int The efficiency of SFE is influenced by parameters like pressure, temperature, flow rate, and co-solvent percentage, which can be optimized to maximize yield. mdpi.com

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix, leading to a more efficient and rapid extraction process. ijpsonline.comsemanticscholar.org The choice of solvent is still crucial; for instance, 80% ethanol has been found to be optimal for extracting alantolactone (B1664491) and isoalantolactone (B1672209) from Inula helenium. ijpsonline.comsemanticscholar.org MAE has been shown to be significantly faster and more efficient than traditional methods like heat reflux and ultrasound-assisted extraction. nih.govijpsonline.comsemanticscholar.org Optimization of MAE involves evaluating factors such as microwave power, irradiation time, solvent-to-solid ratio, and temperature. nih.govnih.gov Studies have demonstrated that MAE can be up to 43 times faster than maceration, with a drastic reduction in energy consumption and carbon emissions. nih.gov

Chromatographic Purification Techniques Development and Application

Following extraction, the crude extract containing this compound undergoes several stages of chromatographic purification to isolate the compound in a pure form.

Column Chromatography (CC) is the workhorse for the initial fractionation of crude extracts. Silica (B1680970) gel is the most commonly used stationary phase for separating sesquiterpene lactones. scispace.comicm.edu.pl The separation is based on the differential adsorption of compounds to the silica gel, with elution being carried out using a solvent gradient of increasing polarity.

In the isolation of this compound and its analogues from Vernonia cinerascens, the crude dichloromethane extract was first subjected to silica gel column chromatography. nih.gov The column was eluted with a gradient of hexane and ethyl acetate, yielding several fractions. nih.gov Similarly, extracts from Vernonia cinerea were separated on a large silica gel column using a hexane-EtOAc gradient. nih.gov

Reversed-Phase (RP) Chromatography is also employed, often in later stages of purification. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like methanol-water or acetonitrile-water mixtures). This technique separates compounds based on their hydrophobicity. For instance, fractions obtained from silica gel chromatography can be further purified on an RP-18 column. nih.gov

Table 2: Column Chromatography Parameters for Sesquiterpene Lactone Fractionation

| Plant Source | Stationary Phase | Mobile Phase System | Reference |

|---|---|---|---|

| Vernonia cinerascens | Silica Gel 60 | Hexane-Ethyl Acetate (EtOAc) gradient | nih.gov |

| Vernonia cinerea | Silica Gel, RP-18 Gel | Hexane-EtOAc gradient, H2O-Methanol (MeOH) gradient | nih.gov |

| Centaurea species | Silica Gel | Chloroform-Acetone, Hexane-Chloroform-EtOAc | scispace.com |

| Psephellus pyrrhoblepharus | Silica Gel | n-hexane-Acetone-MeOH, CHCl3-MeOH | mdpi.com |

| Vernonia auriculifera | Silica Gel | Hexane-Dichloromethane step gradient | academicjournals.org |

For the final isolation and purification of this compound, high-resolution techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are indispensable.

Preparative HPLC is frequently used to isolate compounds from the enriched fractions obtained via column chromatography. nih.gov Reversed-phase columns, such as C18, are commonly used. nih.gov The separation is achieved using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol or acetonitrile (B52724). nih.govbioline.org.br For example, this compound was isolated from a fraction of V. cinerascens extract using preparative HPLC on a C18 column with a water-methanol gradient. nih.gov The flow rate and gradient profile are carefully optimized to achieve baseline separation of the target compound. nih.gov

UHPLC , which uses smaller particle size columns (typically <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.govmfd.org.mk UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool for the rapid analysis and dereplication (identification of known compounds) of sesquiterpene lactones in complex extracts. nih.govnih.govmfd.org.mk This approach was used to analyze fractions from the V. cinerascens extract, aiding in the targeted isolation of compounds like this compound. nih.gov UHPLC methods are developed using C18 columns with gradient elution, often involving acetonitrile and water with additives like formic acid to improve peak shape. nih.gov

Table 3: HPLC/UHPLC Parameters for this compound Isolation and Analysis

| Technique | Column Type | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Preparative HPLC | Reprosil 100 C18 (5 µm) | Water (A) and Methanol (B) gradient | Isolation of this compound | nih.gov |

| UHPLC-MS/MS | - | Water and Methanol | Analysis and dereplication of fractions | nih.gov |

| UPLC-Orbitrap-MS | Waters Acquilty UPLC BEH C18 (1.7 µm) | 0.1% Formic Acid and Acetonitrile/Methanol (50:50) | Identification of sesquiterpene lactones | nih.gov |

| HPLC | - | Acetonitrile-Water gradient | Purity determination of isolated lactones | bioline.org.br |

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. brieflands.comresearchgate.net This makes it particularly suitable for the preparative separation of natural products. brieflands.comglobalresearchonline.net

The success of an HSCCC separation relies heavily on the selection of a suitable biphasic solvent system. nih.govresearchgate.net The partition coefficient (K) of the target compounds in the two phases is a critical parameter for achieving good separation. brieflands.comnih.gov Various solvent systems, often composed of n-hexane-ethyl acetate-methanol-water (HEMWat), have been successfully used for the separation of sesquiterpene lactones. nih.govresearchgate.netmdpi.com By optimizing the solvent system, flow rate, and rotational speed, HSCCC can yield highly pure compounds in a single step. brieflands.comnih.gov For example, three sesquiterpenoid lactones were isolated from Eupatorium lindleyanum with purities over 91% using a one-step HSCCC separation. nih.govresearchgate.net While direct application on this compound is not extensively documented, the successful separation of numerous other sesquiterpene lactones demonstrates its high potential for this purpose. bioline.org.brbrieflands.comtautobiotech.com Advanced HSCCC strategies, such as online storage recycling elution, have also been developed to enhance the separation efficiency for complex mixtures. nih.gov

Comprehensive Structural Elucidation Methodologies for this compound

The definitive structure of this compound, including its connectivity and stereochemistry, is established through a combination of sophisticated spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

NMR spectroscopy is an indispensable technique for determining the three-dimensional structure of organic molecules like this compound. youtube.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. owsd.net

One-dimensional NMR experiments provide fundamental information about the proton and carbon framework of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (proportional to the number of protons), and coupling patterns (providing information about adjacent protons). youtube.com This allows for the initial identification of key functional groups and proton-proton connectivities.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum displays the signals for each unique carbon atom in the molecule. phcogres.com The chemical shift of each carbon signal provides insight into its hybridization (sp³, sp², sp) and the nature of its attached atoms (e.g., oxygen, other carbons).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is not possible with a standard ¹³C NMR spectrum alone. emerypharma.com This information is vital for assembling the carbon skeleton of this compound.

A representative table of ¹H and ¹³C NMR data for a related vernolide (B1233872) compound is presented below to illustrate the type of information obtained from these experiments.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 103.24 | 5.26 (d, J = 7.3) |

| 2 | 62.11 | 3.84 (m) |

| 3 | 72.08 | 4.71 (d, J = 7.1) |

| 4 | 166.84 | |

| 5 | 74.29 | 4.68 (m) |

| 6 | 204.27 | |

| *Data adapted from a study on compounds from Vernonia amygdalina. phcogres.com |

Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the complex structure of sesquiterpene lactones like this compound by revealing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal ¹H-¹H spin-spin coupling networks, which helps to piece together fragments of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comsdsu.edu This is a powerful tool for assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.nethuji.ac.il This is the primary method for determining the relative stereochemistry of the molecule by observing through-space dipolar interactions. researchgate.net For instance, NOESY correlations can help define the orientation of substituents on a ring system.

These comprehensive 1D and 2D NMR experiments, when analyzed together, provide the necessary data to elucidate the complete and unambiguous chemical structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. raco.catkobv.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound. researchgate.net Knowing the molecular formula is a critical first step in the structural elucidation process, as it defines the number and types of atoms present in the molecule. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. shu.ac.ukcore.ac.ukresearchgate.net This technique is particularly useful for analyzing complex mixtures, such as plant extracts, to identify known compounds like this compound or to characterize new, related structures. researchgate.net The combination allows for the separation of individual components before they enter the mass spectrometer for structural analysis. shu.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are fundamental in identifying the functional groups present in this compound. Infrared (IR) spectroscopy provides diagnostic absorption bands corresponding to specific vibrational modes of the molecule. Although specific IR data for this compound itself is not detailed in the provided search results, the closely related compound, vernodalinol, exhibits characteristic IR absorptions that can be inferred as similar for this compound. These include bands for hydroxyl (–OH), carbonyl (C=O), and alkene (C=C) functional groups. tandfonline.comnih.gov For vernodalinol, these are observed around 3443 cm⁻¹ for the hydroxyl group, 1707 cm⁻¹ for the carbonyl group, and 1626 cm⁻¹ for the alkene group. tandfonline.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy complements IR data by identifying chromophores, which are the parts of the molecule that absorb light. The presence of conjugated systems, such as enones, results in characteristic absorption maxima (λmax). libretexts.org For the related compound vernodalinol, a UV absorption maximum (λmax) is reported at 235 nm, indicating the presence of an enone chromophore. tandfonline.comnih.gov This is a common feature in this class of sesquiterpene lactones. tandfonline.comnih.gov

Table 1: Spectroscopic Data for Functional Group Identification in a Related Compound (Vernodalinol)

| Spectroscopic Method | Functional Group | Characteristic Absorption |

|---|---|---|

| Infrared (IR) | Hydroxyl (O-H) | ~3443 cm⁻¹ |

| Carbonyl (C=O) | ~1707 cm⁻¹ | |

| Alkene (C=C) | ~1626 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Enone | λmax ≈ 235 nm |

Chiroptical Methods (Optical Rotation, Circular Dichroism) for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like this compound is crucial for its complete structural characterization. Chiroptical methods, which measure the interaction of the molecule with polarized light, are indispensable for this purpose. nih.gov These techniques include optical rotation and circular dichroism (CD).

Optical rotation measures the rotation of plane-polarized light by a chiral sample. For vernodalinol, a specific rotation of +178.70° (c 0.253, in dry MeOH) has been reported, indicating its chiral nature. tandfonline.comnih.gov

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for determining the absolute configuration of complex molecules, often by comparing experimental CD spectra with those calculated using quantum chemical methods. nih.govresearchgate.netresearchgate.net While specific CD data for this compound is not available in the search results, the absolute configurations of similar and related compounds have been determined using electronic circular dichroism (ECD) calculations. researchgate.netresearchgate.net This approach is a standard and reliable method for assigning the absolute stereochemistry of conformationally flexible molecules. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density to determine the precise arrangement of atoms in the solid state. This technique was instrumental in confirming the structure of vernodalinol, a related sesquiterpene lactone. nih.govtandfonline.comresearchgate.net The analysis of a suitable crystal of vernodalinol revealed a monoclinic crystal system with space group P2₁. nih.govtandfonline.com The crystal structure confirmed the cis-fusion of the cyclohexane (B81311) and δ-lactone rings, a common feature in sesquiterpenes from Vernonia species. nih.gov

Table 2: Crystallographic Data for Vernodalinol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂O₈ |

| Molecular Weight | 378.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 6.1981(8) Å |

| b | 9.7736(10) Å |

| c | 15.545(2) Å |

| β | 91.317(7)° |

| Volume | 941.4(2) ų |

| Z | 2 |

Data from reference nih.govtandfonline.com

Comparison with Known Data and Dereplication Strategies

In natural product research, dereplication is a critical early-stage process to rapidly identify known compounds in a mixture, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. nih.govnih.gov This is often achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.netplos.org

For compounds like this compound, which belong to a well-studied class of sesquiterpene lactones from the Vernonia genus, dereplication is a key strategy. academicjournals.orgowsd.net The identification of this compound and its derivatives in extracts is often accomplished by comparing their spectroscopic data (NMR, MS) with previously reported values in the literature. researchgate.netresearchgate.netresearchgate.net This comparison allows for the rapid identification of known compounds, including vernolide, vernodalin (B1205544), and this compound itself, within complex plant extracts. researchgate.netdntb.gov.uaunina.it

Chemical Synthesis, Semisynthesis, and Analog Design Research of Hydroxyvernolide

Total Synthesis Strategies and Methodological Advancements for Hydroxyvernolide

As of the current literature, a completed total synthesis of this compound has not been reported. However, the synthetic routes developed for structurally similar and equally complex sesquiterpene lactones, particularly vernolepin (B1683817) and vernomenin, provide a clear blueprint for potential strategies that could be applied to the total synthesis of this compound. jst.go.jpacs.orgnih.gov

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. bluffton.edu For a molecule like this compound, the analysis would involve key disconnections of the fused ring system and the stereochemically dense regions.

A plausible retrosynthetic analysis, drawing from the successful synthesis of (±)-vernolepin, would disconnect the α-methylene-γ-lactone and the second lactone ring at early stages. jst.go.jpnih.gov This approach simplifies the target to a key bicyclic intermediate. The synthesis of vernolepin by Grieco et al. provides a relevant example. Their strategy involved the stereospecific synthesis of a protected epoxide key intermediate. jst.go.jp The Diels-Alder reaction was a crucial step in constructing the core decalin ring system. This cycloaddition approach establishes the initial stereochemistry, which is then carried through subsequent transformations.

Similarly, Kato et al. reported an efficient preparation of a key intermediate for the asymmetric synthesis of (+)-vernolepin and (–)-vernomenin starting from (+)-nopinone. rsc.org This highlights the importance of securing chiral building blocks early in the synthetic sequence to control the absolute stereochemistry of the final product. A synthesis of this compound would likely require a similar strategy, focusing on the diastereoselective construction of a decalin-based intermediate that contains the necessary oxygenation and stereocenters for elaboration into the final structure.

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound. Stereoselective reactions favor the formation of one stereoisomer over others, while stereospecific reactions yield a specific stereoisomer depending on the stereochemistry of the starting material. rsc.orgnih.govnih.gov

In the synthesis of vernolepin, several stereocontrolled steps were critical. jst.go.jp For instance, the opening of a key epoxide intermediate by dilithioacetate proceeded with an inversion of stereochemistry at the C7 position, a highly stereoselective transformation that set a crucial chiral center. jst.go.jp The subsequent lactonization and introduction of the α-methylene groups also required specific reagents and conditions to avoid epimerization and ensure the correct relative stereochemistry.

An asymmetric synthesis, which produces a single enantiomer of the target molecule, would likely employ chiral catalysts or chiral starting materials. The work by Kato et al. on an asymmetric route to a vernolepin intermediate is a prime example of using a chiral pool starting material, (+)-nopinone, to establish absolute stereochemistry early on. rsc.org Any future total synthesis of this compound would need to incorporate a robust strategy for controlling its multiple stereocenters, likely involving a combination of substrate-controlled diastereoselective reactions and catalyst-controlled enantioselective transformations.

Semisynthesis Approaches from Natural Precursors

Semisynthesis, which uses a naturally occurring compound as a starting material for chemical modifications, is an attractive alternative to the lengthy and often low-yielding process of total synthesis. nih.gov Given that this compound can be isolated from plants like Vernonia amygdalina, utilizing it or its more abundant co-occurring sesquiterpene lactones as precursors is a highly viable strategy. researchgate.netresearchgate.netresearchgate.net

The chemical modification of natural products is a common method for generating novel analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com The α-methylene-γ-lactone moiety present in many sesquiterpene lactones, including this compound, is a key electrophilic site (a Michael acceptor) that can react with nucleophiles. researchgate.netbegellhouse.com

Research on other sesquiterpene lactones demonstrates the feasibility of this approach. For example, Michael addition of various amines to the α,β-unsaturated γ-lactone of zaluzanin D has been used to create a library of amino adducts with modified biological activities. researchgate.net Similarly, hirsutinolide-series compounds have been used to generate novel semisynthetic derivatives. researchgate.net

This strategy could be directly applied to abundant natural precursors like vernodalin (B1205544), which is structurally very similar to this compound. researchgate.net Selective chemical transformations, such as hydroxylations, epoxidations, or esterifications on the vernodalin scaffold, could potentially yield this compound or novel analogues, providing valuable compounds for biological testing without resorting to total synthesis.

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry to achieve efficient and selective transformations. researchgate.netnih.govnih.gov This approach is particularly useful for regioselective and stereoselective reactions that are difficult to achieve with conventional reagents.

While a specific chemoenzymatic route to this compound has not been reported, studies on other sesquiterpene lactones showcase the potential of this methodology. A recent study demonstrated the highly selective O-acylation of the primary alcohol group of various sesquiterpene lactones, including lactucin (B167388) and lactucopicrin, using lipase (B570770) B from Candida antarctica (CAL-B). nih.gov This enzymatic approach allowed for the introduction of various ester chains with high conversion rates, leaving other secondary hydroxyl groups untouched. nih.gov

Given that this compound and its precursors contain multiple hydroxyl groups, such enzymatic strategies could be invaluable for selectively modifying one position over another. For instance, an enzymatic acylation or deacylation could be a key step in a semisynthetic route from a related natural product to this compound itself or to a unique analogue.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of analogues based on a natural product scaffold are driven by the need to improve properties such as potency, selectivity, solubility, and metabolic stability. For this compound, in-silico studies have provided a foundation for the rational design of new derivatives. tjnpr.orgajol.info These computational analyses have predicted that this compound has a strong binding affinity for certain cancer-related proteins, suggesting that modifications could enhance these interactions. ajol.infotandfonline.com

The synthesis of such analogues often focuses on modifying key functional groups. The α-methylene-γ-lactone is a well-established pharmacophore responsible for the biological activity of many sesquiterpene lactones, but it also contributes to reactivity and potential toxicity. begellhouse.com Synthetic efforts might involve creating derivatives that modify this group to fine-tune its reactivity. For instance, the synthesis of Michael adducts, as demonstrated with zaluzanin D, is a way to create more stable analogues while potentially retaining or enhancing bioactivity. researchgate.net

Furthermore, structural derivatization can overcome limitations like poor water solubility. nih.govresearchgate.net Introducing polar functional groups or creating prodrugs through esterification of the hydroxyl groups on the this compound scaffold could improve its pharmacokinetic profile. The synthesis of such derivatives, guided by computational modeling and a deep understanding of the SAR of this class of compounds, represents a promising avenue for developing new therapeutic agents based on the this compound structure.

Targeted Structural Modifications and Their Synthetic Feasibility

The chemical architecture of this compound, a sesquiterpene lactone of the germacranolide type, offers several reactive sites amenable to targeted structural modifications. Research into the semisynthesis and analog design of this compound and related sesquiterpenes is primarily driven by the goal of enhancing their therapeutic properties, such as cytotoxicity against cancer cells, while potentially reducing side effects. The key structural motifs of this compound that are of synthetic interest include the α-methylene-γ-lactone group, the ester side chain, and various hydroxyl groups on the carbocyclic core.

The most prominent site for modification is the α-methylene-γ-lactone moiety. This functional group is a known Michael acceptor, making it susceptible to conjugate addition reactions with various nucleophiles. nih.govnih.gov This reactivity is considered crucial for the biological activity of many sesquiterpene lactones, as it allows for covalent bonding with sulfhydryl groups in target proteins. nih.gov Consequently, the synthesis of Michael adducts represents a primary strategy for creating this compound derivatives.

Michael Addition Reactions: The synthetic feasibility of Michael additions to the α-methylene-γ-lactone core is well-documented for structurally similar sesquiterpenes like zaluzanin D and arglabin. nih.govnih.gov These reactions typically involve reacting the parent lactone with a variety of amines, thiols, or other nucleophiles. For instance, the addition of primary or secondary amines can introduce new C-N bonds, which may enhance the water solubility and bioavailability of the parent compound. nih.gov The reaction conditions are generally mild, often catalyzed by a phosphine (B1218219) or simply proceeding by mixing the reactants. nih.govnih.gov Based on these established protocols for other sesquiterpene lactones, the synthesis of a diverse range of amino adducts of this compound is considered highly feasible.

Heck Arylation Reactions: Another synthetically viable modification is the Heck arylation of the α,β-unsaturated lactone. While less common than Michael additions for this class of compounds, this palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl groups. nih.govnih.gov This modification can significantly alter the steric and electronic properties of the molecule, potentially leading to novel biological activities. Studies on other sesquiterpene lactones, such as guaianolides and zaluzanin D, have successfully employed Heck reactions to create libraries of arylated analogs. nih.govnih.gov The reaction typically involves treating the lactone with an aryl iodide in the presence of a palladium catalyst and a base. nih.gov The application of this methodology to this compound is expected to be straightforward, providing access to a new class of derivatives.

The table below summarizes feasible targeted structural modifications on the this compound scaffold based on established chemistry for related sesquiterpene lactones.

| Target Site | Reaction Type | Reagents/Conditions | Purpose of Modification | Feasibility |

| α-Methylene-γ-lactone | Michael Addition | Amines, Thiols, Phosphines | Enhance solubility, alter bioactivity, create prodrugs | High |

| α-Methylene-γ-lactone | Heck Arylation | Aryl iodides, Palladium catalyst, Base | Introduce steric bulk, explore new binding interactions | High |

| Hydroxyl Groups | Esterification/Etherification | Acyl chlorides, Alkyl halides, Base | Modify lipophilicity, improve pharmacokinetic properties | High |

| Ester Side Chain | Hydrolysis/Re-esterification | Acid/Base hydrolysis followed by coupling | Modulate activity and specificity | Moderate to High |

Library Synthesis and Screening Strategies for this compound Derivatives

The generation of chemical libraries from natural product scaffolds is a cornerstone of modern drug discovery. nih.gov This approach, often termed diversity-oriented synthesis, aims to create a wide array of structurally related compounds that can be screened for enhanced biological activity or improved physicochemical properties. For this compound, the principles of library synthesis are directly applicable, leveraging the feasible chemical modifications discussed previously.

Library Synthesis: A combinatorial or parallel synthesis approach can be employed to generate a library of this compound derivatives. The core strategy would involve using the isolated natural product as a starting scaffold and subjecting it to a panel of reactions in parallel.

Michael Adduct Library: A library of Michael adducts could be synthesized by reacting this compound with a diverse set of amines (primary, secondary, aromatic, and heterocyclic) and thiols in a multi-well plate format. This would generate a collection of derivatives with varied polarity, charge, and steric bulk at the C13 position. tandfonline.com

Heck Arylation Library: Similarly, a library of arylated derivatives could be created by performing Heck coupling reactions with a range of substituted aryl iodides. nih.govnih.gov This would introduce significant structural diversity around the lactone ring.

Combined Modification Library: A more complex library could be generated by combining modifications. For example, a subset of the Michael adducts could undergo further reactions, such as esterification of one of the free hydroxyl groups, to create multi-functionalized derivatives.

The table below outlines a potential library synthesis strategy for this compound.

| Library Type | Core Reaction | Variable Building Blocks | Expected Diversity |

| Amino-Adduct Library | Michael Addition | ~50 different primary/secondary amines | Variations in polarity, basicity, and steric hindrance |

| Arylated Library | Heck Reaction | ~30 different aryl iodides | Variations in electronic and steric properties of the aryl group |

| Ester Prodrug Library | Esterification | ~20 different carboxylic acids | Variations in lipophilicity and hydrolysis rates |

Screening Strategies: Once a library of this compound derivatives is synthesized, a high-throughput screening (HTS) cascade is necessary to identify promising candidates. The screening strategy would be guided by the therapeutic goal. For anticancer drug discovery, a typical cascade would involve:

Primary Cytotoxicity Screen: The entire library would be screened against a panel of human cancer cell lines (e.g., breast, colon, lung cancer lines) at a single high concentration to identify "hits" that exhibit significant growth inhibition. nih.gov

Dose-Response Analysis: Hits from the primary screen would be subjected to further testing at multiple concentrations to determine their half-maximal inhibitory concentration (IC50) values, providing a measure of their potency. rsc.org

Selectivity Screening: Promising potent compounds would then be tested against non-cancerous human cell lines (e.g., normal epithelial cells) to assess their selectivity. nih.gov A high selectivity index (ratio of cytotoxicity in normal cells to cancer cells) is a desirable characteristic for a potential drug candidate.

Mechanism of Action Studies: Compounds that are both potent and selective would advance to more detailed mechanistic studies to understand how they induce cell death (e.g., apoptosis induction) and to identify their molecular targets. nih.gov

This systematic approach of library synthesis followed by tiered screening allows for the efficient exploration of the chemical space around the this compound scaffold, maximizing the potential for discovering novel and more effective therapeutic agents. nih.gov

Unable to Generate Article Due to Lack of Specific Research Data on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the requested article. The detailed outline provided requires in-depth mechanistic and preclinical research findings that are not present in the accessible literature for this particular compound.

Extensive searches were conducted for each section and subsection of the requested article, including:

Mechanisms of cell cycle modulation

Induction of apoptosis and specific cell death pathways

Modulation of signal transduction pathways such as JAK2/STAT3, MAPK, c-Myc, and Akt

Molecular targeting studies involving EGFR, VEGFR, and 17-β Hydroxysteroid Dehydrogenase I

In vitro efficacy data in cancer cell lines including A549, MCF-7, MDA-MB-231, HeLa, WiDr, PC-3, and BT-549

Preclinical in vivo cancer model investigations

Therefore, to ensure scientific accuracy and adhere to the strict instruction of focusing solely on this compound, the article cannot be generated at this time. Fulfilling the request would require fabricating data or using information from other compounds, which would be scientifically inaccurate and misleading. Should published research on this compound become available, this request can be revisited.

Biological Activity Research: Mechanistic and Preclinical Investigations of Hydroxyvernolide

Antiparasitic Mechanistic Research

Hydroxyvernolide, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has been the subject of various preclinical investigations to determine its potential as an antiparasitic agent. Research has focused on its activity against a range of parasites responsible for significant human diseases, including malaria, trypanosomiasis, schistosomiasis, and leishmaniasis.

While direct studies on the isolated compound this compound are limited, research on extracts from Vernonia species, rich in sesquiterpene lactones, provides evidence of antiplasmodial activity.

In Vitro Studies: Extracts and related compounds from the Vernonia genus have demonstrated activity against Plasmodium falciparum. An ethanolic leaf extract of Vernonia amygdalina inhibited the development of early sporogonic stages (gametes, zygotes, and ookinetes) of Plasmodium berghei by over 90% at a concentration of 50 μg/mL nih.gov. Furthermore, three fractions from this extract showed activity against field isolates of P. falciparum, reducing oocyst prevalence and density in mosquitos nih.gov. Other sesquiterpene lactones isolated from Vernonia cinerea, structurally related to this compound, were active against the chloroquine-resistant W2 strain of P. falciparum, with IC50 values of 3.5 µM to 3.9 µM nih.govresearchgate.net.

Non-human In Vivo Studies: In non-human in vivo models, extracts from Vernonia amygdalina have shown promising results. An ethanolic stem bark extract administered to Plasmodium berghei-infected mice caused a significant, dose-dependent suppression of parasitemia, with the highest suppression recorded at 81.80% at a 600 mg/kg dose academicjournals.org. The aqueous extract of the leaves was also found to reduce the density of P. berghei macrogametocytes in mice by approximately 50% nih.gov. These studies on crude extracts suggest that the constituent compounds, including sesquiterpene lactones like this compound, contribute to the observed antimalarial effects.

Table 1: Antimalarial Activity of Vernonia Extracts and Related Compounds

| Test Substance | Parasite Species | Assay Type | Result | Reference |

|---|---|---|---|---|

| V. amygdalina Ethanolic Leaf Extract | P. berghei (early sporogonic stages) | In vitro | >90% inhibition at 50 µg/mL | nih.gov |

| V. amygdalina Ethanolic Stem Bark Extract | P. berghei | In vivo (mouse model) | 81.80% suppression at 600 mg/kg | academicjournals.org |

| V. amygdalina Aqueous Leaf Extract | P. berghei (macrogametocytes) | In vivo (mouse model) | ~50% density reduction | nih.gov |

| Sesquiterpene Lactones from V. cinerea | P. falciparum (W2 strain) | In vitro | IC50: 3.5 - 3.9 µM | nih.govresearchgate.net |

This compound has been specifically evaluated for its activity against the protozoan parasite Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis. In a bioactivity-guided fractionation study of Vernonia cinerascens, this compound was isolated and tested for its in vitro efficacy.

The compound demonstrated moderate activity against the bloodstream forms of T. b. rhodesiense, exhibiting a 50% inhibitory concentration (IC50) of 2.5 µM. To assess its selectivity, the cytotoxicity of this compound was tested against a mammalian rat skeletal myoblast (L6) cell line, which showed an IC50 value of 14.2 µM. The ratio of cytotoxicity to antiparasitic activity yields a selectivity index (SI) of 5.7 nih.govresearchgate.net. In the same study, other related sesquiterpene lactones, such as vernodalin (B1205544), showed even higher potency with an IC50 of 0.16 µM and a selectivity index of 35 nih.govresearchgate.net.

Table 2: In Vitro Antitrypanosomal and Cytotoxic Activity of Sesquiterpene Lactones from Vernonia cinerascens

| Compound | IC50 against T. b. rhodesiense (µM) | IC50 against L6 Cells (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| This compound | 2.5 | 14.2 | 5.7 | nih.govresearchgate.net |

| Vernodalin | 0.16 | 5.6 | 35.0 | nih.govresearchgate.net |

| 11β,13-dihydrovernodalin | 1.1 | 4.6 | 4.2 | nih.govresearchgate.net |

| Vernolide (B1233872) | 1.5 | 12.3 | 8.2 | nih.govresearchgate.net |

Investigations into the antischistosomal properties of this compound are primarily based on studies of extracts from Vernonia amygdalina, a plant known to contain the compound. These studies suggest that the plant's constituents have significant effects on Schistosoma mansoni, the parasite responsible for schistosomiasis.

In Vitro Studies: The methanolic extract of V. amygdalina demonstrated potent activity against adult S. mansoni worms in vitro. At a concentration of 100 µg/mL, the extract resulted in a mortality rate of 96.35% after 72 hours of incubation researchgate.net. The same extract also showed 100% mortality against the newly transformed schistosomula (NTS) stage of the parasite at the same concentration researchgate.net. Earlier research has suggested that the antischistosomal activities of V. amygdalina are attributable to its sesquiterpene lactones and steroid glycosides researchgate.net.

Non-human In Vivo Studies: While specific in vivo studies using isolated this compound have not been detailed in the reviewed literature, the traditional use and in vitro efficacy of V. amygdalina extracts point toward the potential for in vivo activity researchgate.net. The potent effect on both adult and larval stages in laboratory settings suggests that the active compounds could impact the parasite within a host.

Table 3: In Vitro Antischistosomal Activity of Vernonia amygdalina Methanol (B129727) Extract

| Parasite Stage | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Adult S. mansoni | 100 µg/mL | 96.35% mortality | researchgate.net |

| Newly Transformed Schistosomula (NTS) | 100 µg/mL | 100% mortality | researchgate.net |

The potential antileishmanial activity of this compound has been inferred from screening studies of crude extracts of Vernonia species. A dichloromethane (B109758) extract from the leaves of Vernonia cinerascens, from which this compound was subsequently isolated, was tested against Leishmania donovani, the parasite that causes visceral leishmaniasis. The extract showed moderate activity with an IC50 value of 4.0 µg/mL mdpi.com. While this suggests that the constituents of the extract possess antileishmanial properties, specific data on the activity of isolated this compound against Leishmania species were not available in the reviewed literature.

The precise molecular mechanisms and specific biochemical targets of this compound within parasitic organisms have not yet been fully elucidated in the available scientific literature. For many sesquiterpene lactones, a common proposed mechanism of action involves the chemical reactivity of the α,β-unsaturated carbonyl group (a Michael acceptor), which can form covalent bonds with nucleophilic groups, such as the sulfhydryl group of cysteine residues in proteins nih.gov. This non-specific binding can lead to the inhibition of various essential parasite enzymes and disrupt cellular processes.

Common targets for other antiparasitic drugs include enzymes crucial for parasite survival, such as proteases involved in nutrient acquisition (e.g., plasmepsins in Plasmodium) or enzymes within vital metabolic pathways like mitochondrial dehydrogenases, which are key to cellular respiration eco-vector.comnih.gov. However, no direct studies have been found that confirm the inhibition of Plasmepsin I or parasite mitochondrial dehydrogenases by this compound. Further research is required to identify and characterize the specific molecular targets of this compound to better understand its antiparasitic activity.

Antimicrobial Mechanistic Research

Research into the antimicrobial properties of this compound is limited, but studies on closely related sesquiterpene lactones isolated from Vernonia amygdalina, such as vernolide and vernodalol (B1199425), provide insight into the potential activity of this class of compounds.

Phytochemical analysis of V. amygdalina leaves led to the isolation of vernolide and vernodalol, which were subsequently tested against a panel of bacteria and fungi researchgate.net. Both compounds showed significant bactericidal activity against several Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, Micrococcus kristinae, and Streptococcus pyogenes. However, they were found to be ineffective against the tested Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella pooni, Serratia marcescens, and Proteus vulgaris) researchgate.net.

In antifungal assays, vernolide demonstrated high activity against Penicillium notatum, Aspergillus flavus, Aspergillus niger, and Mucor hiemalis, with LC50 values of 0.2, 0.3, and 0.4 mg/ml, respectively. Vernodalol showed more moderate inhibition against the same fungal species. Both compounds were inactive against Fusarium oxysporum researchgate.net. The mechanism for this antimicrobial activity is thought to be similar to the antiparasitic action, involving the alkylation of microbial enzymes and proteins.

Table 4: Antifungal Activity of Sesquiterpene Lactones from Vernonia amygdalina

| Fungal Species | Vernolide (LC50, mg/ml) | Vernodalol (LC50, mg/ml) | Reference |

|---|---|---|---|

| Penicillium notatum | 0.2 | 0.4 | researchgate.net |

| Aspergillus flavus | 0.3 | 0.3 | researchgate.net |

| Aspergillus niger | 0.4 | 0.5 | researchgate.net |

| Mucor hiemalis | 0.4 | - | researchgate.net |

| Fusarium oxysporum | Inactive | Inactive | researchgate.net |

Antibacterial Spectrum and Efficacy Studies (in vitro)

Research into the antibacterial properties of sesquiterpene lactones isolated from Vernonia amygdalina, including this compound, vernolide, and vernodalol, has revealed notable efficacy, particularly against Gram-positive bacteria. tandfonline.com In one study, these compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Micrococcus lutea. tandfonline.com The chloroform (B151607) extract of Vernonia amygdalina and the isolated compound vernolide have demonstrated strong activity against S. aureus, with inhibition zones of 21 mm and 19 mm, respectively. nih.gov

The ethyl acetate extract of V. amygdalina stem bark at a concentration of 300mg/ml showed significant inhibition against several multiple antibiotic-resistant bacteria, with the greatest effect on Staphylococcus aureus, producing an inhibition zone of 23.17±0.60 mm. ekb.eg Furthermore, extracts from the leaves of Vernonia amygdalina have shown potent antibacterial effects against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in a concentration-dependent manner. tandfonline.com

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the available literature, studies on crude extracts of Vernonia amygdalina provide some insight. The MIC for both aqueous and ethanol (B145695) extracts of the leaves has been found to range between 12.5 and 50 mg/ml for various clinical isolates. ijcmas.com For clinical isolates of Salmonella, the MIC for both ethanolic and aqueous extracts was determined to be 50 mg/mL.

In Vitro Antibacterial Activity of Vernonia amygdalina Extracts and Compounds

| Extract/Compound | Bacteria | Activity (Zone of Inhibition) | Concentration |

|---|---|---|---|

| Chloroform Extract | Staphylococcus aureus | 21 mm | Not specified |

| Vernolide | Staphylococcus aureus | 19 mm | Not specified |

| Ethyl Acetate Extract | Staphylococcus aureus | 23.17 ± 0.60 mm | 300 mg/ml |

| Crude Ethanol Extract | Escherichia coli | 26.7 ± 1.3 mm | 500 mg/mL |

Antifungal Activity Investigations (in vitro)

Sesquiterpene lactones from Vernonia amygdalina have also been evaluated for their antifungal properties. A study investigating vernolide and vernodalol demonstrated significant activity against several fungal species. nih.govresearchgate.net Vernolide, a closely related compound to this compound, showed high activity against Penicillium notatum, Aspergillus flavus, Aspergillus niger, and Mucor hiemalis. nih.govresearchgate.net Vernodalol also exhibited moderate inhibition against Aspergillus flavus, Penicillium notatum, and Aspergillus niger. nih.govresearchgate.net Notably, both compounds were found to be ineffective against Fusarium oxysporum. nih.govresearchgate.net

The antifungal potential of Vernonia amygdalina extracts has been further supported by other studies. Both aqueous and ethanolic extracts have been shown to inhibit the growth of post-harvest fungi such as Aspergillus niger, Alternaria alternata, and Rhizopus stolonifer. rebibio.net

*In Vitro Antifungal Activity of Sesquiterpene Lactones from Vernonia amygdalina

| Compound | Fungus | LC50 (mg/ml) |

|---|---|---|

| Vernolide | Penicillium notatum | 0.2 |

| Vernolide | Aspergillus flavus | 0.3 |

| Vernolide | Aspergillus niger | 0.4 |

| Vernolide | Mucor hiemalis | 0.4 |

| Vernodalol | Aspergillus flavus | 0.3 |

| Vernodalol | Penicillium notatum | 0.4 |

Antiprotozoal (Amebicidal) Activity Studies (in vitro)

The traditional use of Vernonia amygdalina for treating amoebic dysentery suggests potential antiprotozoal properties. ijcmas.com Scientific investigations have supported these ethnobotanical uses. The plant is known to possess antiprotozoal and antiparasitic activities. ijcmas.comscirp.org Studies on the crude extracts of V. amygdalina have demonstrated antimalarial activity by suppressing parasitemia in mice infected with Plasmodium berghei. nih.gov While these studies point to the potential of the plant's constituents, specific in vitro amebicidal activity studies focusing solely on this compound are not widely available in the reviewed literature.

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The antimicrobial mechanism of sesquiterpene lactones, the class of compounds to which this compound belongs, is often attributed to the presence of an α,β-unsaturated γ-lactone moiety. mdpi.com This functional group is highly reactive and can interact with biological macromolecules.

One of the proposed mechanisms of action is the disruption of microbial cell membranes. mdpi.com This can alter cellular permeability and lead to the leakage of essential intracellular components, ultimately causing cell death. mdpi.com Another potential mechanism involves the inhibition of protein synthesis. mdpi.com Sesquiterpene lactones may also interfere with the function of microbial DNA. mdpi.com The lipophilic nature of these compounds allows them to interact with the bacterial membrane, leading to the destruction of membrane structures and functional impairment. creative-biolabs.com

Anti-inflammatory and Antioxidant Mechanistic Research

Cellular and Molecular Pathways of Anti-inflammatory Action

Sesquiterpene lactones are recognized for their anti-inflammatory properties, which are believed to be mediated through various cellular and molecular pathways. mdpi.commdpi.com A primary mechanism is the modulation of inflammatory signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov Phytochemicals, including sesquiterpene lactones, can inhibit the activation of NF-κB, which is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8. nih.gov

A study on vernonioside V, a stigmastane isolated from Vernonia amygdalina, showed strong inhibition of TNFα, IL-6, and IL-8 production in LPS-stimulated Raw 264.7 cells. nih.gov This effect was linked to the reduction of reactive oxygen species (ROS). nih.gov The anti-inflammatory effects of sesquiterpene lactones can also involve the modulation of other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com Furthermore, these compounds can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Oxidative Stress Modulation and Reactive Oxygen Species Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govmdpi.com Many phytochemicals exhibit antioxidant activity through various mechanisms. nih.gov

Sesquiterpene lactones from Vernonia amygdalina, including vernolide and vernodalol, have demonstrated antioxidant capabilities through their reducing capacity and free radical scavenging properties. tandfonline.com In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ethanol extract of V. amygdalina showed higher activity than the isolated sesquiterpene lactones, suggesting a synergistic effect of the plant's various constituents. tandfonline.com At a concentration of 0.25 mg/mL, the radical scavenging activity followed the order: ethanol extract > vernodalol > vernolide. tandfonline.com

The antioxidant mechanism of these compounds can involve donating an electron to neutralize free radicals. tandfonline.com Additionally, phytochemicals can modulate cellular antioxidant systems by activating transcription factors such as Nrf2 (NF-E2-related factor 2), which regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov

In Vitro Antioxidant Activity of Vernonia amygdalina Constituents

| Sample | Assay | Activity at 0.25 mg/mL |

|---|---|---|

| Vernolide | Reducing Power (Absorbance) | 0.150 |

| Vernodalol | Reducing Power (Absorbance) | 0.042 |

| Ethanol Extract | Reducing Power (Absorbance) | 0.144 |

| Ethanol Extract | DPPH Radical Scavenging | Highest Activity |

| Vernodalol | DPPH Radical Scavenging | Moderate Activity |

Enzyme Inhibition Studies (e.g., arginase, lipid peroxidation)

Currently, there is a lack of specific studies investigating the inhibitory effects of this compound on enzymes such as arginase and the process of lipid peroxidation. Research in this area would be valuable to understand its potential role in pathways regulated by these processes.

Arginase Inhibition: Future studies could explore whether this compound can inhibit arginase activity. Arginase is an enzyme that plays a role in the urea cycle and regulates the bioavailability of L-arginine, a substrate for nitric oxide synthase. Inhibition of arginase can have implications for cardiovascular and immune system functions. A typical research approach would involve in vitro assays to determine the concentration of this compound required to inhibit arginase activity by 50% (IC50).

Lipid Peroxidation Inhibition: Investigations into the ability of this compound to inhibit lipid peroxidation would shed light on its potential antioxidant properties. Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. In vitro assays, such as the thiobarbituric acid reactive substances (TBARS) assay, could be employed to measure the extent of lipid peroxidation in the presence of varying concentrations of this compound.

A hypothetical data table for future enzyme inhibition studies is presented below:

| Enzyme/Process | Assay Method | Endpoint | Hypothetical IC50 (µM) |

| Arginase | Spectrophotometric | IC50 | Data Not Available |

| Lipid Peroxidation | TBARS Assay | IC50 | Data Not Available |

Other Preclinical Pharmacological Investigations

Further preclinical studies are required to explore the broader pharmacological profile of this compound.

There is currently no available research on the effects of this compound on angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common mechanism for antihypertensive drugs. Future research could utilize in vitro ACE inhibition assays to determine if this compound exhibits any activity against this enzyme.

A prospective data table for ACE inhibition studies could be structured as follows:

| Compound | Assay Type | Endpoint | Hypothetical % Inhibition at a specific concentration | Hypothetical IC50 (µM) |

| This compound | In vitro ACE inhibition assay | % Inhibition / IC50 | Data Not Available | Data Not Available |

The potential analgesic effects of this compound have not been reported in preclinical studies. To investigate this, various animal models of pain could be utilized. Common models include the hot plate test, tail-flick test for centrally mediated analgesia, and the acetic acid-induced writhing test for peripherally mediated analgesia.

A potential structure for presenting future analgesic activity data is provided below:

| Preclinical Model | Test Parameter | Result |

| Hot Plate Test | Latency to response | Data Not Available |

| Tail-Flick Test | Latency to response | Data Not Available |

| Acetic Acid-Induced Writhing Test | Number of writhes | Data Not Available |

Advanced Research Methodologies and Computational Approaches for Hydroxyvernolide Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry. csmres.co.uk They aim to decipher the link between the chemical structure of a compound and its biological effect. drugdesign.org For a complex molecule like hydroxyvernolide, these studies are crucial for identifying which parts of its structure are essential for its therapeutic actions.

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. csmres.co.ukslideshare.net The elucidation of a pharmacophore model for this compound would involve identifying the key functional groups and their spatial orientation responsible for its bioactivity.

For sesquiterpene lactones, the class of compounds to which this compound belongs, certain structural motifs are consistently linked to biological activity. Key features often include:

α,β-Unsaturated Carbonyl Groups: The presence of reactive groups like α,β-unsaturated γ-lactones or esters is frequently crucial for the cytotoxic and anti-inflammatory activities of these compounds. These groups can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (like cysteine) in target proteins.

Hydroxyl and Acetoxy Groups: The position and stereochemistry of hydroxyl (-OH) and acetoxy (-OAc) groups can significantly influence the molecule's solubility, membrane permeability, and binding affinity to target proteins through hydrogen bonding. nih.gov

Pharmacophore models can be generated through two main approaches: ligand-based and structure-based. babrone.edu.in In a ligand-based approach, a series of active molecules are superimposed to identify common chemical features. slideshare.net For a structure-based approach, if the 3D structure of the biological target is known, the pharmacophore can be derived from the key interactions observed between the ligand and the target in a co-crystal structure. babrone.edu.in

Table 1: Common Pharmacophoric Features in Sesquiterpene Lactones and their Potential Roles

| Pharmacophoric Feature | Potential Functional Role in Bioactivity |

| Hydrogen Bond Acceptor | Interacts with hydrogen bond donor residues in the target protein's active site. |

| Hydrogen Bond Donor | Interacts with hydrogen bond acceptor residues in the target protein's active site. |

| Hydrophobic Group | Engages in van der Waals and hydrophobic interactions with nonpolar residues. |

| Michael Acceptor (e.g., α,β-unsaturated lactone) | Forms covalent bonds with nucleophilic residues (e.g., cysteine) in the target protein. |

Computational Modeling for Bioactivity Prediction and Optimization

QSAR models build upon SAR by establishing a mathematical relationship between the chemical properties of a set of compounds and their biological activities. youtube.comfiveable.me These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) to predict the activity of new, untested compounds. nih.gov

For this compound and its derivatives, a QSAR study would typically involve the following steps:

Data Set Collection: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. rsc.org

A validated QSAR model can be a powerful tool for predicting the bioactivity of virtual or newly synthesized this compound derivatives, thereby guiding the optimization process to design compounds with improved potency and selectivity. mdpi.com

Molecular Docking and In Silico Drug Design Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. youtube.com This method is instrumental in structure-based drug design, offering insights into the molecular basis of a drug's action. nih.gov

Molecular docking simulations can predict how this compound might bind to a specific protein target. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. youtube.com The binding affinity is a measure of the strength of the interaction between the ligand and the protein. malvernpanalytical.com

Key interactions that can be predicted include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. drugdesign.org

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. drugdesign.org

Van der Waals Forces: Weak, short-range electrostatic attractions between molecules.

Electrostatic Interactions: Occur between charged or polar groups. drugdesign.org

For instance, a study investigating compounds from Vernonia amygdalina, a known source of this compound, used molecular docking to explore their interactions with the Wilms' Tumor 1 (WT1) protein, a target in cancer therapy. researchgate.net The study revealed the binding affinities and specific amino acid interactions for several related natural compounds.

Table 2: Example of Molecular Docking Results for Vernonia Amygdalina Compounds with WT1 Protein

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Luteolin | -8.9 | LYS383, HIS374, ILE373 |

| Luteolin-7-O-glucoside | -10.2 | HIS374, ILE373, CYS370 |

| Vernodalin (B1205544) | -8.5 | HIS374, ILE373, CYS370 |

| Data derived from a study on compounds from Vernonia amygdalina targeting the WT1 protein. researchgate.net |

These predictions provide a structural hypothesis for the compound's mechanism of action and can guide the design of derivatives with improved binding characteristics.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When a potential biological target for this compound is hypothesized, docking-based virtual screening can be employed. In this process, a 3D model of the target protein is used to screen a database of compounds—which could include this compound and its derivatives—to identify "hits" that have a high predicted binding affinity and a favorable binding mode. chemrxiv.org

This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. nih.gov It helps to narrow down the number of compounds that need to be synthesized and tested experimentally, accelerating the hit identification phase of drug discovery. youtube.com

Following a virtual screen that identifies multiple potential "hits," computational methods are used to prioritize which compounds should be advanced to the next stage of "hit-to-lead" optimization. nih.gov This prioritization is based on several factors that can be assessed computationally:

Binding Affinity and Pose: The primary criterion is often the predicted binding energy and the plausibility of the binding pose within the target's active site. nih.gov

Interaction Analysis: A detailed analysis of the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) can help distinguish high-quality hits from those that may be false positives.

Ligand Efficiency: Metrics that relate binding affinity to the size or other properties of the molecule can be used to identify compounds that are efficient binders and have good potential for optimization.

ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hit compounds. This early assessment helps to deprioritize compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.

By integrating these computational assessments, researchers can make more informed decisions, selecting the most promising hit compounds for further experimental validation and development into lead candidates.

Omics-Based Research Platforms

Advanced "omics" technologies provide a high-throughput, systems-level understanding of the molecular mechanisms underlying the bioactivity of natural compounds. For this compound, a significant bioactive constituent of Vernonia amygdalina, these platforms are crucial for elucidating its effects on cellular processes. While research focusing exclusively on the isolated this compound is still emerging, studies on V. amygdalina extracts, rich in this compound, offer significant insights into the metabolomic, proteomic, and transcriptomic responses it can induce.

Metabolomics Profiling in Response to this compound Treatment

Metabolomics systematically studies the unique chemical fingerprints that specific cellular processes leave behind. It involves the profiling of small molecule metabolites in biological systems. While studies detailing the metabolic response of cells or organisms to isolated this compound are not yet widely available, metabolomic analyses of its source plant, Vernonia amygdalina, have been conducted to characterize its chemical composition.

One such study utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the leaf extract of V. amygdalina, identifying a total of 112 known metabolites. nih.gov These compounds were classified into several chemical groups, providing a comprehensive overview of the plant's metabolic profile. The major categories of identified metabolites are detailed below.

| Metabolite Category | Number of Identified Compounds | Percentage of Total |

| Alkaloids | 19 | 17.0% |

| Phenolic Compounds | 17 | 15.2% |

| Steroids | 13 | 11.6% |

| Carboxylic Acids & Derivatives | 10 | 8.9% |

| Fatty Acids & Derivatives | 9 | 8.0% |

| Terpenes & Terpenoids | 6 | 5.4% |

| Peptides | 5 | 4.5% |

| Glycosides | 3 | 2.7% |

| Others | 30 | 26.8% |

| Data sourced from a metabolomic profile of Vernonia amygdalina leaf extract. nih.govresearchgate.net |

Another investigation combined metabolome and transcriptome analysis to explore the flavonoid biosynthetic pathway in the developing leaves of V. amygdalina. nih.govnih.govresearchgate.net This research identified 42 different flavonoids, including flavones, isoflavones, and flavonols, alongside three key substrates for their biosynthesis: p-coumaric acid, trans-cinnamic acid, and phenylalanine. nih.govnih.gov Such foundational studies on the plant's metabolome are critical precursors to understanding how its individual components, like this compound, might alter the metabolic landscape of treated cells.

Proteomics Analysis of Cellular Responses and Target Engagement

Proteomics is the large-scale study of proteins, their structures, and their functions. This methodology is invaluable for identifying the protein targets of a bioactive compound and understanding the cellular pathways it modulates. Research on the effects of V. amygdalina leaf extract on cancer cells provides a clear example of this application and offers clues to the potential mechanisms of this compound.

A study investigating the impact of V. amygdalina extract on HeLa (cervical cancer) cells employed proteomics to unravel the mechanistic pathways of its cytotoxic effects. nih.gov The analysis revealed that the extract significantly altered the expression of key regulatory and apoptotic proteins.

Key Findings from Proteomic Analysis of HeLa Cells Treated with V. amygdalina Extract:

Upstream Regulators: The expression of crucial upstream regulatory proteins, including Phosphatase and Tensin Homolog (PTEN) and X-box Binding Protein 1 (XBP1), was significantly changed, indicating an impact on cell signaling and stress response pathways. nih.gov

Apoptotic Proteins: A significant increase was observed in the levels of proteins directly involved in apoptosis (programmed cell death). nih.gov This suggests that the extract's cytotoxic activity is mediated through the induction of this pathway.

The table below summarizes the key proteins whose expression was found to be increased following treatment.

| Protein | Function | Implication of Increased Expression |

| c-Jun N-terminal kinases (JNK) | Stress signaling, apoptosis | Activation of cell death pathways |

| p53 | Tumor suppression, apoptosis | Induction of apoptosis in response to cellular stress |

| Caspase-9 | Apoptosis initiation | Key initiator of the apoptotic cascade |

| Data sourced from a proteomics study on HeLa cells treated with Vernonia amygdalina leaf extract. nih.gov |